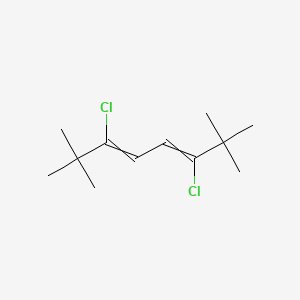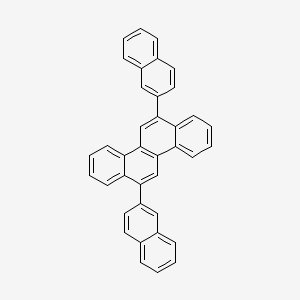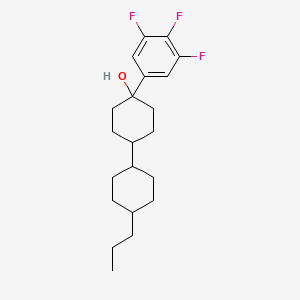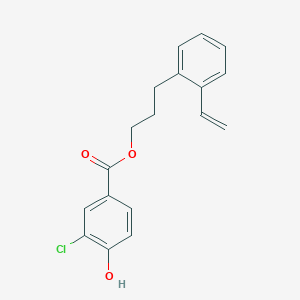
3-(2-Ethenylphenyl)propyl 3-chloro-4-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Ethenylphenyl)propyl 3-chloro-4-hydroxybenzoate is a chemical compound with the molecular formula C18H17ClO3 It is known for its unique structure, which combines an ethenylphenyl group with a chlorohydroxybenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethenylphenyl)propyl 3-chloro-4-hydroxybenzoate typically involves a multi-step process. One common method includes the following steps:
Preparation of 3-(2-Ethenylphenyl)propyl Alcohol: This can be achieved through the reaction of 2-ethenylphenylmagnesium bromide with propylene oxide, followed by hydrolysis.
Esterification: The 3-(2-ethenylphenyl)propyl alcohol is then esterified with 3-chloro-4-hydroxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Ethenylphenyl)propyl 3-chloro-4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The chlorohydroxybenzoate moiety can be reduced to form corresponding alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be employed.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Corresponding substituted derivatives.
Aplicaciones Científicas De Investigación
3-(2-Ethenylphenyl)propyl 3-chloro-4-hydroxybenzoate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Ethenylphenyl)propyl 3-chloro-4-hydroxybenzoate involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, while its antimicrobial activity could be due to the disruption of bacterial cell membranes. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Ethenylphenyl)propyl 4-hydroxybenzoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3-(2-Ethenylphenyl)propyl 3-chlorobenzoate: Lacks the hydroxyl group, potentially altering its solubility and interaction with biological targets.
Uniqueness
3-(2-Ethenylphenyl)propyl 3-chloro-4-hydroxybenzoate is unique due to the presence of both the chlorine and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
143304-74-9 |
|---|---|
Fórmula molecular |
C18H17ClO3 |
Peso molecular |
316.8 g/mol |
Nombre IUPAC |
3-(2-ethenylphenyl)propyl 3-chloro-4-hydroxybenzoate |
InChI |
InChI=1S/C18H17ClO3/c1-2-13-6-3-4-7-14(13)8-5-11-22-18(21)15-9-10-17(20)16(19)12-15/h2-4,6-7,9-10,12,20H,1,5,8,11H2 |
Clave InChI |
RMQGXIKNKUPIJK-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=CC=C1CCCOC(=O)C2=CC(=C(C=C2)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(Decyloxy)-2-oxoethyl]-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B12546489.png)

![9-{4-[2,2-Bis(2,4-dimethylphenyl)ethenyl]phenyl}-9H-carbazole](/img/structure/B12546500.png)
![(1S)-N,N-bis[(4-methoxyphenyl)methyl]cyclohept-2-en-1-amine](/img/structure/B12546506.png)
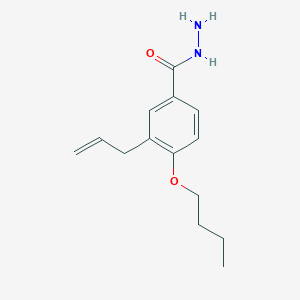

![3-[(4-Aminobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride](/img/structure/B12546531.png)

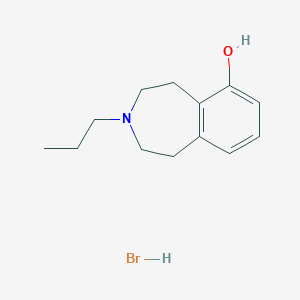
![5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one](/img/structure/B12546546.png)
